2-Chloro-6-fluoro-4-(hydroxymethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-fluoro-4-(hydroxymethyl)benzoic acid is an aromatic carboxylic acid derivative It features a benzene ring substituted with chlorine, fluorine, and hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-4-(hydroxymethyl)benzoic acid typically involves multi-step organic reactionsFor instance, starting with 2-chloro-6-fluorobenzoic acid, the hydroxymethyl group can be introduced via a formylation reaction using formaldehyde under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-4-(hydroxymethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 2-Chloro-6-fluoro-4-carboxybenzoic acid.
Reduction: 2-Chloro-6-fluoro-4-(hydroxymethyl)benzyl alcohol.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-fluoro-4-(hydroxymethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-4-(hydroxymethyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups like chlorine and fluorine can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorobenzoic acid
- 4-Chloro-2-fluorobenzoic acid
- 2-Fluoro-4-(hydroxymethyl)benzoic acid
Comparison
Compared to its analogs, 2-Chloro-6-fluoro-4-(hydroxymethyl)benzoic acid is unique due to the presence of both chlorine and fluorine atoms along with a hydroxymethyl group.
Properties
CAS No. |
2384569-59-7 |
---|---|
Molecular Formula |
C8H6ClFO3 |
Molecular Weight |
204.58 g/mol |
IUPAC Name |
2-chloro-6-fluoro-4-(hydroxymethyl)benzoic acid |
InChI |
InChI=1S/C8H6ClFO3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2,11H,3H2,(H,12,13) |
InChI Key |
UDOYDFFCKHUGAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.